3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a phenoxyphenyl group, and a tetrahydropyrimido[2,1-f]purine core. It has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents such as halides and organometallic compounds
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities
Phenoxyphenyl Derivatives: Compounds with phenoxyphenyl groups have been investigated for their potential therapeutic applications
Uniqueness
The uniqueness of 3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound with a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C29H26FN5O3 |
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Molecular Weight |
511.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26FN5O3/c1-19-16-33(22-12-14-24(15-13-22)38-23-6-4-3-5-7-23)28-31-26-25(34(28)17-19)27(36)35(29(37)32(26)2)18-20-8-10-21(30)11-9-20/h3-15,19H,16-18H2,1-2H3 |
InChI Key |
ZCTGMQZFVOZLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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